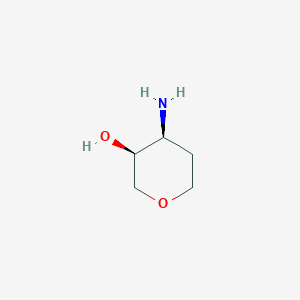

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol

Description

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and an amino group attached to the third carbon atom. The stereochemistry of the compound is denoted by the (3S,4S) configuration, indicating the specific three-dimensional arrangement of the atoms.

Properties

IUPAC Name |

(3S,4S)-4-aminooxan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQHDTRHGNGTLZ-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@H]1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol can be achieved through various synthetic routesFor instance, the reduction of a tetrahydropyran-3-one derivative using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol, which can then be converted to the amine through reductive amination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient processes. One such method includes the use of biocatalysts or enzymes to achieve the desired stereochemistry with high selectivity and yield. Enzymatic reduction and amination reactions are often preferred due to their mild reaction conditions and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further modify the functional groups, such as converting ketones to alcohols using reducing agents like NaBH4 or LiAlH4.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: NaBH4, LiAlH4

Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tetrahydropyran-3-one, while reductive amination can produce various substituted amines .

Scientific Research Applications

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzymatic reactions.

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of (3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

(3R,4R)-4-Aminotetrahydro-2H-pyran-3-ol: The enantiomer of (3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol with opposite stereochemistry.

4-Aminotetrahydropyran: A similar compound lacking the specific stereochemistry.

Tetrahydropyran-3-ol: A related compound with a hydroxyl group instead of an amino group .

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (3S,4S) configuration can result in different interactions with enzymes and receptors compared to its enantiomers or other similar compounds, making it valuable in stereoselective synthesis and drug design .

Biological Activity

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol is a chiral organic compound notable for its potential biological activities. This article explores its structure, biological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₁₁NO₂. Its structure includes a tetrahydropyran ring with an amino group (-NH₂) and a hydroxyl group (-OH) at specific positions, contributing to its chiral nature. The stereochemistry at the 3 and 4 positions significantly influences its biological interactions.

1. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, making it a candidate for drug development. Its ability to form covalent bonds with enzyme active sites allows it to participate in biochemical assays aimed at understanding enzyme function and inhibition mechanisms.

2. Neurotransmitter Interaction

The presence of the amino group suggests that this compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Such interactions are crucial for potential therapeutic applications in neuropharmacology.

The precise mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes : The compound can modulate the activity of various enzymes through competitive or non-competitive inhibition.

- Receptor Modulation : It may act as an allosteric modulator at certain receptor sites, influencing neurotransmission and other physiological processes .

Study 1: Enzyme Interaction

A study explored the interaction of this compound with cathepsin C, an enzyme critical in inflammatory responses. The compound demonstrated significant inhibition of cathepsin C activity in vitro, suggesting its potential as an anti-inflammatory agent.

Study 2: Neuropharmacological Effects

In a neuropharmacological study, this compound was evaluated for its effects on neurotransmitter release. Results indicated that the compound could enhance dopamine release in neuronal cultures, pointing towards its potential use in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3R,4R)-4-hydroxytetrahydro-2H-pyran | Hydroxyl group on tetrahydropyran | Lacks amino functionality; simpler structure |

| (3S,4S)-3-amino-tetrahydro-2H-pyran | Amino group at position 3 instead of 4 | Different stereochemistry affecting reactivity |

| Tert-butyl carbamate | Simplified structure without tetrahydropyran | Used as a protecting group; lacks complex ring structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.